molecular formula C6H10N2O B150763 (1,3-Dimethyl-1H-pyrazol-5-yl)methanol CAS No. 57012-20-1

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol

Cat. No.: B150763
CAS No.: 57012-20-1
M. Wt: 126.16 g/mol
InChI Key: GUJDKMVLHCJODO-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is an organic compound that belongs to the pyrazole family It is characterized by a pyrazole ring substituted with two methyl groups at positions 1 and 3, and a hydroxymethyl group at position 5

Scientific Research Applications

Chemistry

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes, which can serve as catalysts in various chemical reactions.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs due to its ability to interact with biological targets.

Medicine

The compound is being investigated for its potential therapeutic applications. Its derivatives have shown activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials. Its derivatives are used in the synthesis of polymers and other materials with unique properties.

Mechanism of Action

Target of Action

The primary targets of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol are metal ions, particularly copper (II) ions . These ions are essential for the catalytic activity of certain enzymes, such as catecholase .

Mode of Action

This compound interacts with its targets by coordinating to the metal ions . This compound provides one pyrazole sp2-nitrogen, which is capable of coordinating to the metal . The interaction with the metal ions results in the formation of complexes that have catalytic properties .

Biochemical Pathways

The compound affects the oxidation reaction of catechol to o-quinone . This reaction is part of the biochemical pathway involving catecholase, an enzyme that catalyzes the oxidation of phenols (such as catechol) to quinones . Quinones are then polymerized to form melanin, a pigment found in many organisms .

Pharmacokinetics

The type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts can impact the formation of complexes , which may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The result of the compound’s action is the catalysis of the oxidation of catechol to o-quinone . The copper (II)-based complexes showed better reaction rates than those based on other metals (e.g., nickel, tin, and barium), which was due to the fact that the active catalytic site of the catecholase enzyme has two active sites from the existence of copper (II) ions .

Action Environment

Environmental factors such as the type of solvent can influence the compound’s action, efficacy, and stability . The type of solvent contributes to the interaction and dilution of reactants in the solvent . Additionally, the composition ratios of ligands and metal salts as well as the type of anion in the metal salt can impact the formation of complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 3,5-dimethylpyrazole with formaldehyde. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds via the formation of a hydroxymethyl intermediate, which is then isolated and purified.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of reactants and removal of products, allowing for efficient and scalable production. The use of catalysts, such as metal complexes, can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding pyrazole derivative using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: (1,3-Dimethyl-1H-pyrazol-5-yl)formaldehyde or (1,3-Dimethyl-1H-pyrazol-5-yl)carboxylic acid.

    Reduction: (1,3-Dimethyl-1H-pyrazole).

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Dimethyl-1H-pyrazole)
  • (1,3-Dimethyl-1H-pyrazol-5-yl)formaldehyde
  • (1,3-Dimethyl-1H-pyrazol-5-yl)carboxylic acid

Uniqueness

(1,3-Dimethyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9)8(2)7-5/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDKMVLHCJODO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380017
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57012-20-1
Record name (1,3-Dimethyl-1H-pyrazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,3-dimethyl-1H-pyrazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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